

2-Fluoro-4-hydrazinylbenzotrile functional group analysis

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Compound of Interest

Compound Name: 2-Fluoro-4-hydrazinylbenzotrile

CAS No.: 129946-64-1

Cat. No.: B171813

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An In-Depth Technical Guide to the Functional Group Analysis of **2-Fluoro-4-hydrazinylbenzotrile**

Abstract

This technical guide provides a comprehensive functional group analysis of **2-fluoro-4-hydrazinylbenzotrile**, a substituted aromatic molecule with significant potential in synthetic and medicinal chemistry. As a trifunctional compound, its chemical behavior is dictated by the interplay of its nitrile, fluoro, and hydrazinyl moieties. This document offers an in-depth exploration of the spectroscopic signatures, chemical reactivity, and analytical characterization of each functional group. The content is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into the experimental analysis of this versatile chemical scaffold.

Introduction to 2-Fluoro-4-hydrazinylbenzotrile

2-Fluoro-4-hydrazinylbenzotrile (C₇H₆FN₃) is an aromatic compound featuring three distinct functional groups that impart a rich and versatile reactivity profile.[1] The strategic placement of a nitrile group, a fluorine atom, and a hydrazinyl group on a benzene ring creates

a molecule that is both a valuable building block for complex heterocyclic systems and a potential pharmacophore in its own right. The electron-withdrawing nature of the nitrile and fluoro groups, combined with the nucleophilic and reactive hydrazinyl moiety, makes this compound a subject of interest in drug discovery and materials science.[2][3][4]

Understanding the unique characteristics of each functional group is paramount to harnessing the synthetic potential of this molecule. This guide will deconstruct the compound's reactivity and analytical profile, offering a detailed examination of each component.

Property	Value	Source
Molecular Formula	C ₇ H ₆ FN ₃	[1]
Molecular Weight	151.14 g/mol	[1]
CAS Number	129946-64-1	[1]
Appearance	Typically a solid	[5]
Storage	Sealed in dry, 2-8°C	[1]

Analysis of the Nitrile (-C≡N) Functional Group

The benzonitrile moiety is a cornerstone of this molecule's synthetic utility. The linear, sp²-hybridized nitrile group is a powerful electron-withdrawing group via induction and contributes to the overall electronic landscape of the aromatic ring.[6][7] Its unique electronic structure, featuring a carbon-nitrogen triple bond and a lone pair on the nitrogen, allows for a diverse range of chemical transformations.[6][8]

Spectroscopic Characterization of the Nitrile Group

Accurate identification of the nitrile group is readily achieved through standard spectroscopic techniques.

- **Infrared (IR) Spectroscopy:** The C≡N triple bond stretch provides a sharp, unmistakable absorption band in the IR spectrum. This peak is typically found in the 2260-2220 cm⁻¹ region.[9] Its intensity can vary, but its position in a relatively uncongested part of the spectrum makes it a reliable diagnostic marker.

- ¹³C NMR Spectroscopy: The carbon atom of the nitrile group is significantly deshielded and appears in a characteristic downfield region of the ¹³C NMR spectrum, typically between 115 and 125 ppm.[10]
- UV-Vis Spectroscopy: As a chromophore, the benzonitrile unit contributes to the molecule's UV absorption profile. The specific λ_{max} will be influenced by the other substituents on the aromatic ring.[11]

Chemical Reactivity and Derivatization

The nitrile group is a versatile synthon that can be converted into several other important functional groups.

- Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions.[7][12] This transformation proceeds through an intermediate amide, which can sometimes be isolated by using milder reaction conditions.[12]
- Reduction: Catalytic hydrogenation or treatment with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the nitrile to a primary amine (aminomethyl group).[7] [12] Using a milder reducing agent such as Diisobutylaluminium hydride (DIBAL-H) can yield an aldehyde upon workup.[7]
- Reactions with Organometallics: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile to form an imine anion intermediate, which upon aqueous workup, yields a ketone.[7][12]
- Cycloaddition Reactions: The nitrile group can participate as a dipolarophile or dienophile in various cycloaddition reactions, providing a pathway to nitrogen-containing heterocycles.[6]

Experimental Protocol: Acid-Catalyzed Hydrolysis of the Nitrile Group

This protocol describes the conversion of **2-fluoro-4-hydrazinylbenzonitrile** to 2-fluoro-4-hydrazinylbenzoic acid.

- Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of **2-fluoro-4-hydrazinylbenzonitrile** in a 1:1 mixture of water and concentrated sulfuric acid.

- Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
- Isolation: Adjust the pH of the aqueous solution to neutral (pH ~7) with a saturated sodium bicarbonate solution. The product will precipitate out of the solution.
- Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the corresponding carboxylic acid.

Analysis of the Fluoro (-F) Functional Group

The fluorine atom significantly modulates the electronic properties and reactivity of the aromatic ring. Its high electronegativity makes it strongly electron-withdrawing through the sigma framework (-I effect), while its lone pairs can donate electron density into the pi system (+M effect).[2] In aromatic systems, the inductive effect is dominant.

Influence on Aromatic Ring Reactivity

The primary impact of the fluorine substituent is the strong activation of the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr).

- Activation for SNAr: The potent electron-withdrawing nature of fluorine (along with the nitrile group) depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.
- Role as a Leaving Group: In the context of SNAr, fluoride is an excellent leaving group. The rate-determining step is the initial nucleophilic attack to form the negatively charged Meisenheimer complex.[13] The high electronegativity of fluorine stabilizes this intermediate, lowering the activation energy of this slow step.[13][14] The subsequent fast step is the elimination of the fluoride ion to restore aromaticity.[14] This is why the C-F bond strength is not the deciding factor for its leaving group ability in these reactions.[14]

A practical example of this reactivity is the synthesis of the parent compound's chloro-analogue, 2-chloro-4-hydrazinylbenzotrile, which is prepared from 2-chloro-4-fluorobenzotrile by nucleophilic substitution with hydrazine hydrate.[15] This demonstrates the fluorine's ability to act as a leaving group in an S_NAr reaction.

Spectroscopic Characterization

- ¹⁹F NMR Spectroscopy: This is the most definitive technique for analyzing the fluoro group. A single resonance in the ¹⁹F NMR spectrum confirms its presence. The chemical shift provides information about the electronic environment.
- ¹H and ¹³C NMR Spectroscopy: The fluorine atom couples with neighboring ¹H and ¹³C nuclei, resulting in characteristic splitting patterns (doublets, triplets of doublets, etc.). The magnitude of these coupling constants (J-values) is diagnostic and helps in assigning the structure.

Diagram: S_NAr Reaction Mechanism

The following diagram illustrates the general mechanism for a Nucleophilic Aromatic Substitution (S_NAr) reaction, a key pathway for this molecule.

Caption: General mechanism of Nucleophilic Aromatic Substitution (S_NAr).

Analysis of the Hydrazinyl (-NHNH₂) Functional Group

The hydrazinyl group is a potent nucleophile and a versatile handle for constructing larger molecules, particularly nitrogen-containing heterocycles.[3] Its reactivity is central to the chemical utility of **2-fluoro-4-hydrazinylbenzotrile**.

Spectroscopic Characterization

- ¹H NMR Spectroscopy: The protons on the nitrogen atoms (-NH- and -NH₂) typically appear as broad singlets in the ¹H NMR spectrum. Their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

- IR Spectroscopy: The N-H stretching vibrations of the hydrazinyl group are observed in the region of 3400-3200 cm^{-1} . Primary hydrazines often show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching modes of the $-\text{NH}_2$ group.

Chemical Reactivity and Derivatization

The bifunctional nature of the hydrazinyl group makes it a highly reactive center.^[3]

- Condensation with Carbonyls: This is a hallmark reaction of hydrazines. They readily react with aldehydes and ketones to form stable hydrazone derivatives.^[16] This reaction is often catalyzed by a small amount of acid.
- Acylation: The hydrazinyl group can be acylated by reacting with acyl chlorides or acid anhydrides to form hydrazides.^{[17][18]} This is a robust method for introducing acyl groups.
- Heterocycle Synthesis: Arylhydrazines are key precursors for the synthesis of a wide array of heterocycles. For instance, reaction with β -ketoesters can lead to the formation of pyrazole rings, a common scaffold in medicinal chemistry.
- Buchwald-Hartwig/Chan-Lam Coupling: The hydrazine moiety can act as a nucleophilic partner in metal-catalyzed cross-coupling reactions to form C-N bonds.^[3]

Experimental Protocol: Hydrazone Formation

This protocol details the synthesis of a hydrazone from **2-fluoro-4-hydrazinylbenzotrile** and benzaldehyde.

- Setup: Dissolve 1.0 equivalent of **2-fluoro-4-hydrazinylbenzotrile** in ethanol in a round-bottom flask.
- Addition of Aldehyde: Add 1.05 equivalents of benzaldehyde to the solution.
- Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
- Reaction: Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution. If the reaction is slow, gentle heating can be applied.
- Monitoring: Monitor the reaction by TLC until the starting hydrazine is consumed.

- Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.
- Purification: Collect the solid hydrazone product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted aldehyde, and dry under vacuum.

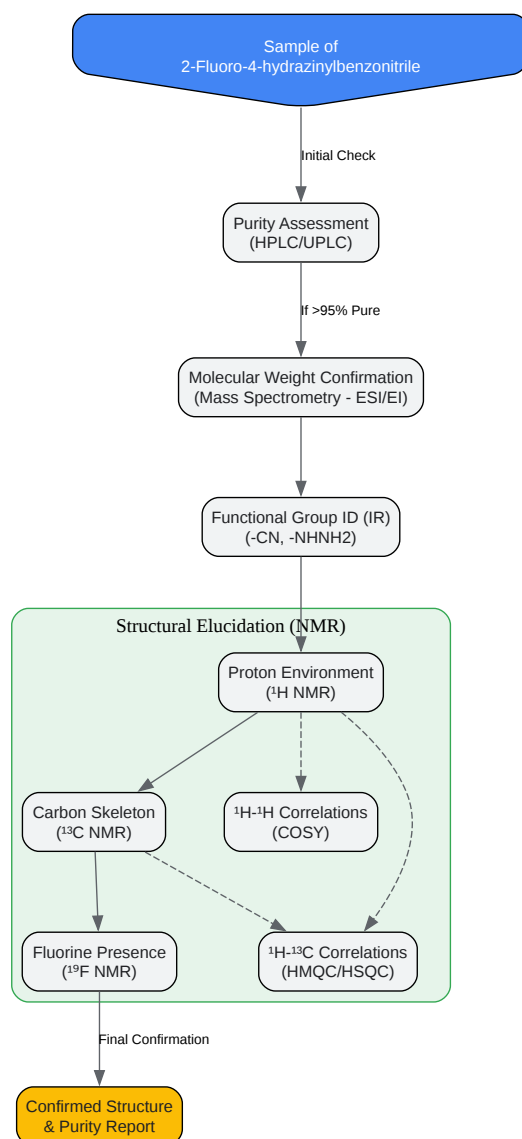
Interplay of Functional Groups and Overall Reactivity

The chemical personality of **2-fluoro-4-hydrazinylbenzonitrile** is a composite of its three functional groups. Their electronic effects are mutually influential.

- The potent electron-withdrawing effects of the ortho-fluoro and para-nitrile groups decrease the electron density on the aromatic ring, which in turn slightly reduces the basicity and nucleophilicity of the attached hydrazinyl group compared to an unsubstituted phenylhydrazine.
- Conversely, the electron-donating hydrazinyl group (a strong activating group) directs electrophiles to the positions ortho and para to it. However, the presence of the strongly deactivating nitrile and fluoro groups makes electrophilic aromatic substitution challenging. The molecule's dominant reactivity pathway will be nucleophilic attack on the ring (S_NAr) or reactions at the hydrazinyl or nitrile groups.

Comprehensive Analytical Workflow

A systematic approach is required for the complete and unambiguous characterization of **2-fluoro-4-hydrazinylbenzonitrile** and its derivatives.



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Caption: A comprehensive workflow for the analytical characterization of the title compound.

Safety and Handling

Substituted benzonitriles and aromatic hydrazines require careful handling. Users should always consult the Safety Data Sheet (SDS) before use.[19][20]

- Toxicity: Many nitrile-containing compounds are harmful if swallowed, inhaled, or in contact with skin.[20][21] Hydrazine derivatives can also be toxic and may cause skin irritation or allergic reactions.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]
- Handling: Work in a well-ventilated area, preferably within a chemical fume hood.[21] Avoid creating dust if handling a solid.

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